Bis(ethylamino)-tert-butylamino-s-triazine
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Overview
Description
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound with the molecular formula C11H22N6 and a molecular weight of 238.33 g/mol . This compound belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Mechanism of Action
Target of Action
Triazine derivatives have been investigated as biologically active small molecules . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Mode of Action
Triazine derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the triazine derivative.
Biochemical Pathways
Given the broad range of activities exhibited by triazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Triazine derivatives have been shown to exhibit antimicrobial activity, with some compounds showing promising activity against staphylococcus aureus and escherichia coli .
Action Environment
The compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by environmental humidity.
Future Directions
Triazines continue to be the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and diethylamine . The reaction is carried out in a solvent such as dichloromethane or 1,4-dioxane under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyanuric chloride, tert-butylamine, and diethylamine, along with appropriate solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or diethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce triazine oxides .
Comparison with Similar Compounds
Similar Compounds
N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with methyl groups instead of tert-butyl and diethyl groups.
N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine: Contains longer alkyl chains, leading to different physical and chemical properties.
Uniqueness
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35651-07-1 |
Source
|
Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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